2-Nitro-3,5,6-trimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)8(10(12)13)9(11)7(5)3/h4,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXNBPGXHOTWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 Nitro 3,5,6 Trimethylphenol
Direct Nitration Strategies for Trimethylphenol Precursors
The most common and direct approach for synthesizing 2-Nitro-3,5,6-trimethylphenol is through the nitration of 2,3,5-trimethylphenol (B45783). This method is favored for its straightforwardness and is widely used in industrial applications.
Electrophilic Aromatic Nitration Mechanisms in Substituted Phenols
The fundamental mechanism underlying the nitration of phenols is electrophilic aromatic substitution. unacademy.compatsnap.com In this reaction, an electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich benzene (B151609) ring of the phenol (B47542). unacademy.com The hydroxyl (-OH) group of the phenol is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. patsnap.combyjus.com This activation is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the ring, stabilizing the intermediate carbocation (arenium ion) formed during the substitution. byjus.com The nitronium ion is generated from nitric acid, often in the presence of a catalyst like sulfuric acid. patsnap.com
The reaction proceeds as follows:
Generation of the electrophile (nitronium ion): Nitric acid reacts with a stronger acid, like sulfuric acid, to form the nitronium ion.
Electrophilic attack: The nitronium ion attacks the electron-rich phenol ring, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex.
Deprotonation: A base (often water) removes a proton from the arenium ion, restoring the aromaticity of the ring and resulting in the nitrated phenol product. youtube.com
Regioselectivity and Isomeric Control in Nitration Reactions
Regioselectivity, the control of which position on the aromatic ring is substituted, is a critical aspect of phenol nitration. The hydroxyl group is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho (adjacent) and para (opposite) to itself. patsnap.combyjus.com This is because the resonance structures of the arenium ion show that the positive charge is delocalized more effectively when the attack occurs at these positions. youtube.com
In the case of 2,3,5-trimethylphenol, the directing effects of both the hydroxyl group and the three methyl groups must be considered. Methyl groups are also activating and ortho, para-directing. However, steric hindrance plays a significant role. The positions ortho to the hydroxyl group are sterically hindered by the adjacent methyl groups. Consequently, nitration occurs predominantly at the para position (position 4) relative to the hydroxyl group, which is sterically more accessible. This leads to the formation of 2,3,5-trimethyl-4-nitrophenol (B1610848), which is an isomer of the target compound. To obtain this compound, one would need to start with 3,5,6-trimethylphenol, where the 2-position is available for nitration.
The distribution of ortho and para isomers can be influenced by several factors, including the choice of nitrating agent, solvent, and reaction temperature. dergipark.org.tr For instance, the use of bulky nitrating agents or non-polar solvents tends to favor the formation of the para isomer due to reduced steric hindrance. dergipark.org.tr
Influence of Nitrating Agents and Reaction Conditions
The choice of nitrating agent and the reaction conditions significantly impacts the outcome of the nitration reaction, including yield and selectivity.
Common Nitrating Agents:
Dilute Nitric Acid: Treatment of phenols with dilute nitric acid at low temperatures (around 298 K) typically yields a mixture of ortho- and para-nitrophenols. byjus.com
Concentrated Nitric Acid: Using concentrated nitric acid can lead to the formation of polysubstituted products, such as 2,4,6-trinitrophenol (picric acid), and can also cause oxidation of the phenol. unacademy.combyjus.com
Mixed Acid (HNO₃/H₂SO₄): A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent. patsnap.com The sulfuric acid acts as a catalyst to generate a higher concentration of the nitronium ion. patsnap.com This is a common reagent for the nitration of less reactive aromatic compounds and for achieving higher degrees of nitration.
Metal Nitrates: Reagents like copper(II) nitrate (B79036) (Cu(NO₃)₂), iron(III) nitrate (Fe(NO₃)₃), and others, often supported on silica (B1680970) gel, can be used for nitration under milder and sometimes more selective conditions. ijcce.ac.irresearchgate.netmdpi.com For example, Fe(NO₃)₃·9H₂O has been used for the regiospecific ortho-nitration of electron-rich phenols. tandfonline.com
Other Nitrating Systems: Other systems like N-nitropyrazole/BF₃ and NaNO₂/HNO₃ have also been investigated. ijcce.ac.ir
Reaction Conditions:
Temperature: Temperature control is crucial. Nitration reactions are typically exothermic, and higher temperatures can lead to undesired side reactions, including oxidation and the formation of polysubstituted products. Low temperatures, often between 0–20°C, are generally preferred for better control and selectivity.
Solvent: The choice of solvent can influence the regioselectivity of the reaction. ijcce.ac.ir Different organic solvents can affect the solubility of the reactants and the stability of the intermediates.
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.
Table 1: Comparison of Nitrating Agents for Phenols
| Nitrating Agent | Conditions | Typical Products | Notes |
| Dilute HNO₃ | Low temperature (298 K) | Mixture of ortho- and para-nitrophenols | Mild conditions, suitable for simple mononitration. byjus.com |
| Concentrated HNO₃ | --- | 2,4,6-trinitrophenol (Picric Acid) | Stronger conditions, can lead to polysubstitution and oxidation. unacademy.combyjus.com |
| Mixed Acid (HNO₃/H₂SO₄) | Controlled low temperatures (0-20°C) | Mononitrophenols | Widely used industrially for efficient nitration. patsnap.com |
| Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Often in organic solvents, sometimes with solid support | Can be highly regioselective (e.g., ortho-nitration) | Milder conditions, can offer improved selectivity. ijcce.ac.irresearchgate.nettandfonline.com |
Indirect Synthetic Approaches
While direct nitration is common, indirect methods can also be employed, particularly when high purity is required or when the desired isomer is difficult to obtain directly.
Reductive Amination Pathways (Applicable to related nitro intermediates)
This pathway is not a direct synthesis of this compound but is relevant to the chemistry of its potential intermediates and derivatives. Reductive amination involves the conversion of a carbonyl group to an amine. In the context of nitroaromatics, a more relevant reaction is the reduction of the nitro group to an amino group. For instance, a nitrophenol can be reduced to an aminophenol.
A variety of reducing agents can be used for the reduction of aromatic nitro compounds to anilines, including:
Catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon. wikipedia.org
Metals in acidic media, such as iron in acetic acid. wikipedia.org
Sodium hydrosulfite or sodium sulfide. wikipedia.org
Tin(II) chloride. wikipedia.org
For example, 2,3,5-trimethyl-4-nitrophenol can be reduced to 4-amino-2,3,5-trimethylphenol (B46268) using agents like sodium borohydride (B1222165) or catalytic hydrogenation. This demonstrates a common transformation for nitro-substituted phenols.
Multi-Step Conversions from Trimethylphenol Derivatives
Multi-step synthetic sequences can provide access to specific isomers that are not easily accessible through direct nitration. One such strategy is the sulfonation-nitration-hydrolysis pathway. Although documented for other nitrophenols, this method offers insights into achieving high purity and controlling substitution patterns.
The general steps are:
Sulfonation: The starting phenol is treated with sulfuric acid to introduce a sulfonic acid group (-SO₃H). This group can act as a blocking group, directing subsequent substitution to other positions.
Nitration: The sulfonated intermediate is then nitrated. The bulky sulfonic acid group can influence the regioselectivity of the nitration.
Hydrolysis: The sulfonic acid group is subsequently removed by hydrolysis, typically by heating with dilute acid, to yield the desired nitrophenol.
This multi-step approach, while more complex, can be advantageous for producing a specific isomer in high purity by preventing the formation of undesired isomers. Another multi-step approach could involve the synthesis of a trimethylphenol isomer that, upon nitration, yields the desired product. For example, 2,3,5-trimethylphenol can be synthesized from 2,3,6-trimethylphenol (B1330405) through a rearrangement reaction catalyzed by aluminum trihalide. google.com
Table 2: Summary of Synthetic Approaches
| Method | Starting Material Example | Key Reagents/Steps | Primary Product(s) | Advantages | Disadvantages |
| Direct Nitration | 2,3,5-Trimethylphenol | HNO₃/H₂SO₄, low temperature | 2,3,5-Trimethyl-4-nitrophenol | Simple, high yield, industrially preferred. | May produce isomeric mixtures, requires careful temperature control. byjus.com |
| Sulfonation-Nitration-Hydrolysis | Analogous Phenol Derivatives | 1. H₂SO₄ (Sulfonation) 2. HNO₃/H₂SO₄ (Nitration) 3. Hydrolysis | Specific nitrophenol isomer | High purity, good isomeric control. | Multi-step, more complex, potentially lower overall yield. |
| Reduction of Nitro Group | 2,3,5-Trimethyl-4-nitrophenol | Catalytic hydrogenation (e.g., Raney Ni, H₂) or chemical reducing agents (e.g., NaBH₄) | 4-Amino-2,3,5-trimethylphenol | Common transformation for nitro compounds, high conversion. wikipedia.org | Not a direct synthesis of the target compound, but a related reaction. |
Catalytic and Green Chemistry Approaches in Nitrophenol Synthesis
The nitration of phenols, a classic example of electrophilic aromatic substitution, is traditionally carried out using strong acids like nitric acid and sulfuric acid, which pose environmental and safety concerns. gordon.edu Consequently, significant research has focused on developing greener and more sustainable catalytic methods for the synthesis of nitrophenols, including this compound.
Green chemistry principles emphasize the use of less hazardous reagents, minimizing waste, and improving energy efficiency. unibe.ch In the context of nitrophenol synthesis, this has led to the exploration of alternative nitrating agents and catalytic systems. For instance, metal nitrates, such as copper nitrate (Cu(NO₃)₂) and calcium nitrate (Ca(NO₃)₂), have been investigated as milder and safer replacements for nitric acid. gordon.edu The use of solid acid catalysts, like H-β and γ-alumina, has also been explored to enhance selectivity and facilitate catalyst recovery. researchgate.net Studies have shown that these catalysts can influence the ortho/para selectivity in phenol nitration. researchgate.net For example, H-β catalyst demonstrated high conversion with significant ortho-selectivity in the nitration of phenol. researchgate.net
Recent advancements include the use of mechanochemistry, specifically ball milling, for the electrophilic nitration of aromatic compounds. unibe.ch This solvent-minimized approach employs a stable, saccharin-based nitrating agent and has shown promise for scalable and sustainable synthesis. unibe.ch Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in nitration reactions. gordon.edu A procedure using calcium nitrate and acetic acid under microwave irradiation has been developed for the nitration of 4-hydroxyacetophenone, demonstrating a safer and more efficient alternative to traditional methods. gordon.edu
Furthermore, the concept of "green nitration" extends to using recyclable catalysts and environmentally benign solvents. google.com For example, a method utilizing bismuth nitrate and montmorillonite (B579905) KSF as a reusable catalyst in ether-based solvents has been proposed for the nitration of phenolic compounds, reducing the environmental impact compared to halogenated or nitroalkane solvents. google.com
The direct nitration of 2,3,5-trimethylphenol is the most common route to obtain the corresponding nitro-derivative. The electron-donating nature of the methyl groups on the phenol ring directs the incoming nitro group. Specifically, the hydroxyl group is an activating, ortho/para-directing group, while the methyl groups also contribute to activating the ring. In the case of 2,3,5-trimethylphenol, nitration is expected to be influenced by the steric hindrance from the methyl groups at the ortho positions.
Table 1: Comparison of Catalytic and Green Nitration Methods
| Method | Nitrating Agent | Catalyst | Solvent | Key Advantages |
|---|---|---|---|---|
| Metal Nitrate Nitration | Ca(NO₃)₂ or Cu(NO₃)₂ | Acetic Acid | Acetic Acid | Safer than HNO₃/H₂SO₄; suitable for microwave-assisted synthesis. gordon.edu |
| Solid Acid Catalysis | Nitric Acid | H-β or γ-alumina | - | Enhanced selectivity; catalyst is recyclable. researchgate.net |
| Mechanochemistry | Saccharin-based nitrating agent | Lewis Acid | Minimal | Reduced solvent usage; energy-efficient. unibe.ch |
| Supported Catalysis | Nitric Acid | Bismuth nitrate/montmorillonite KSF | Ether | Recyclable catalyst; environmentally benign solvent. google.com |
Industrial-Scale Synthesis Considerations and Optimization
The industrial production of nitrophenols, including this compound, requires careful optimization of reaction parameters to ensure economic viability, safety, and high product yield. ppaspk.orgpaspk.org While direct nitration of the corresponding phenol is a primary method, alternative multi-step processes like the sulfonation-nitration-hydrolysis route can be employed to achieve higher purity, albeit with increased complexity.
Key parameters that are optimized in industrial settings include reaction temperature, concentration of reagents, and reaction time. ppaspk.orgpaspk.org For instance, studies on the nitration of phenol have shown that controlling the dilution of nitric acid and the reaction temperature can lead to high yields of nitrophenols without the need for costly catalysts or solvents. ppaspk.orgpaspk.org A specific study found that a reaction between 98% phenol and 32.5% nitric acid at 20°C for one hour resulted in a 91% yield of nitrophenols. ppaspk.orgpaspk.org
For large-scale production, continuous flow technology offers significant advantages over batch processing in terms of safety, heat transfer, and process control. A patented continuous-flow system for the gas-phase nitration of 2,3,5-trimethylphenol using a mixed acid of nitric and sulfuric acid at 80–100°C achieved a 90% conversion in just 30 minutes. Following nitration, the resulting 2,3,5-trimethyl-4-nitrophenol can be hydrogenated in a fixed-bed reactor using a catalyst like Raney nickel to produce 4-amino-2,3,5-trimethylphenol with high purity. The reusability of the catalyst is a critical economic factor, with Raney nickel reportedly retaining 80% of its activity after ten cycles.
The choice of solvent is another important consideration. While some processes aim for solvent-free conditions to minimize byproducts, solvents like toluene (B28343) or hexane (B92381) may be added in large-scale reactors to improve heat transfer.
The nitrosation-oxidation pathway presents an alternative industrial route for the production of p-nitrophenols. google.com This two-step process involves the nitrosation of a phenol at the para-position using an alkyl nitrite (B80452) in an acidic aqueous medium, followed by oxidation of the resulting p-nitrosophenol with nitric acid in the presence of an alcohol. google.com This method has been applied to produce p-nitro-m-cresol and p-nitrophenol. google.com
Table 2: Industrial Synthesis Parameters for Nitrophenols
| Parameter | Optimized Condition | Rationale | Reference |
|---|---|---|---|
| Reaction Temperature | 0–20°C (for liquid phase) | Controls reaction rate and minimizes side reactions. ppaspk.orgpaspk.org | ppaspk.orgpaspk.org |
| Reagent Concentration | Dilute nitric acid (e.g., 32.5%) | Improves selectivity and yield. ppaspk.orgpaspk.org | ppaspk.orgpaspk.org |
| Reaction Time | 1 hour (for batch process) | Sufficient for high conversion. ppaspk.orgpaspk.org | ppaspk.orgpaspk.org |
| Process Type | Continuous flow | Enhances safety, heat transfer, and control. | |
| Catalyst | Raney nickel (for subsequent reduction) | High activity and reusability. |
Theoretical and Computational Chemistry Investigations of 2 Nitro 3,5,6 Trimethylphenol
Quantum Chemical Characterization of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Nitro-3,5,6-trimethylphenol, these methods elucidate the relationships between its atomic arrangement and its chemical behavior.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is crucial for its properties and interactions. Geometry optimization, a computational process to find the most stable arrangement of atoms (the minimum energy conformation), is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-311G(d,p). dergipark.org.tr For substituted phenols, the orientation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the trimethylated benzene (B151609) ring is of particular interest.
Table 1: Representative Optimized Geometrical Parameters for Phenolic Compounds (Illustrative) This table is illustrative and based on typical values found in computational studies of similar phenolic compounds.
| Parameter | Typical Value (DFT/B3LYP) |
|---|---|
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| C-O bond length | 1.36 - 1.38 Å |
| O-H bond length | 0.96 - 0.98 Å |
| C-N bond length | 1.45 - 1.48 Å |
| N-O bond length | 1.22 - 1.24 Å |
| C-C-O bond angle | 118° - 122° |
| C-N-O bond angle | 116° - 119° |
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic properties of this compound are governed by the interplay of its functional groups. The electron-donating methyl (-CH3) groups and the hydroxyl (-OH) group increase the electron density of the aromatic ring, while the electron-withdrawing nitro (-NO2) group strongly pulls electron density away from it. semanticscholar.org This electronic push-pull system significantly influences the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a key tool for analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. elixirpublishers.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly influenced by the hydroxyl and methyl groups. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the adjacent carbon atoms of the ring. wuxiapptec.com The presence of the nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor compared to its non-nitrated counterpart. semanticscholar.org
Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Phenols This table presents a conceptual representation of how substituents affect FMO energies, based on general principles observed in computational studies.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenol | ~ -5.5 | ~ -0.5 | ~ 5.0 |
| Trimethylphenol (general) | ~ -5.2 | ~ -0.3 | ~ 4.9 |
| Nitrophenol (general) | ~ -6.0 | ~ -2.5 | ~ 3.5 |
| This compound (Estimated) | ~ -5.8 | ~ -2.7 | ~ 3.1 |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. The nitration of phenols is a well-studied reaction that can lead to compounds like this compound.
Studies on the nitration of related phenols, such as 2,3,6-trimethylphenol (B1330405), have shown that the reaction can proceed through the formation of intermediate cyclohexadienones (dienones). cdnsciencepub.com The nitronium ion (NO2+) can attack the aromatic ring at a carbon atom already bearing a substituent (ipso attack), leading to the formation of a dienone intermediate. cdnsciencepub.com For instance, the nitration of 2,3,6-trimethylphenol can yield transient dienones that subsequently rearrange to form the final nitrophenol product. cdnsciencepub.com
The simulation of these reaction mechanisms involves calculating the potential energy surface to locate the minimum energy pathways from reactants to products. Transition state calculations help to determine the activation energy of each step, providing insights into the reaction kinetics. e3s-conferences.org While specific transition state calculations for the formation of this compound are not documented in the provided search results, the general mechanisms of electrophilic aromatic substitution on polysubstituted phenols provide a solid framework for understanding its formation. scispace.com The regioselectivity of the nitration is determined by the electronic and steric effects of the substituents on the aromatic ring.
Molecular Dynamics and Interaction Modeling in Chemical Systems
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including the interactions of a molecule with its environment, such as a solvent or a biological receptor. mdpi.com
For this compound, MD simulations could be used to model its behavior in various solvents, to understand its solubility and how it interacts with surrounding molecules through hydrogen bonding and van der Waals forces. For example, studies on other nitroaromatic compounds have used reactive MD simulations to investigate their decomposition mechanisms under high temperatures. mdpi.com
Interaction modeling can also be applied to understand the behavior of this compound in complex chemical systems, such as in chromatographic separations. oup.com In such models, the interactions between the analyte (this compound) and the stationary and mobile phases are simulated to predict retention times and understand the separation mechanism at a molecular level. oup.com These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.
While specific MD studies on this compound were not found in the search results, the principles and methodologies are well-established and can be applied to investigate its dynamic properties and intermolecular interactions in various chemical contexts.
Advanced Analytical Characterization and Detection Methodologies for 2 Nitro 3,5,6 Trimethylphenol
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for elucidating the molecular structure of 2-Nitro-3,5,6-trimethylphenol, providing detailed information about its atomic connectivity, functional groups, and electronic properties.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the hydroxyl proton, and the three methyl groups. The single aromatic proton (H-4) would appear as a singlet, with its chemical shift influenced by the surrounding electron-donating methyl groups and the electron-withdrawing nitro group. The hydroxyl (-OH) proton's signal would be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The three methyl groups at positions C-3, C-5, and C-6 are in distinct chemical environments and would therefore be expected to resonate as three separate singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be diagnostic, with the carbon atoms bearing the hydroxyl (C-1) and nitro (C-2) groups showing characteristic downfield shifts. The positions of the methyl-substituted carbons (C-3, C-5, C-6) and the remaining aromatic carbon (C-4) can be predicted based on substituent effects known for phenols and nitroaromatics.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on principles of substituent effects and data from analogous compounds.
¹H NMR| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-4 | ~7.0-7.5 | Singlet |
| Methyl (C3-CH₃) | ~2.2-2.4 | Singlet |
| Methyl (C5-CH₃) | ~2.2-2.4 | Singlet |
| Methyl (C6-CH₃) | ~2.2-2.4 | Singlet |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (-OH) | ~150-155 |
| C-2 (-NO₂) | ~140-145 |
| C-3 (-CH₃) | ~125-130 |
| C-4 | ~120-125 |
| C-5 (-CH₃) | ~130-135 |
| C-6 (-CH₃) | ~135-140 |
| C3-CH₃ | ~15-20 |
| C5-CH₃ | ~15-20 |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, typical of the O-H stretching vibration of the phenolic group. Strong, distinct peaks corresponding to the nitro group (NO₂) are expected, specifically the asymmetric and symmetric stretching vibrations, which typically appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other significant absorptions would include C-H stretching from the methyl groups and the aromatic ring (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-N stretch (around 850 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be prominent, providing a characteristic "fingerprint" for the substituted benzene (B151609) ring.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2850-2970 | Medium |
| N=O Asymmetric Stretch | Nitro -NO₂ | 1520-1560 | Strong |
| C=C Aromatic Stretch | Ar C=C | 1450-1600 | Medium-Strong |
| N=O Symmetric Stretch | Nitro -NO₂ | 1340-1380 | Strong |
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The presence of the phenol (B47542) group (an auxochrome) and the nitro group (a chromophore) on the benzene ring would result in characteristic absorption bands in the UV-Vis spectrum. The molecule is expected to exhibit strong absorptions corresponding to π→π* transitions of the aromatic system, which are typically red-shifted (shifted to longer wavelengths) due to the combined effect of the hydroxyl, methyl, and nitro substituents. An additional, weaker n→π* transition associated with the nitro group may also be observed.
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Molecular Ion: The molecular formula of this compound is C₉H₁₁NO₃, giving it a molecular weight of approximately 181.19 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition with high accuracy. The electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 181.
Fragmentation Pattern: The fragmentation of the molecular ion would be expected to follow pathways characteristic of both nitrophenols and methylated aromatics. Common fragmentation pathways would likely include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 135, and the loss of a methyl radical (-CH₃, 15 Da) from the molecular ion to yield a fragment at m/z 166. Subsequent losses of neutral molecules like CO and other radicals would produce a complex but interpretable fragmentation pattern useful for confirming the structure. For instance, the fragment at m/z 135 could further lose CO (28 Da) to produce a fragment at m/z 107.
Table 3: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 181 | [C₉H₁₁NO₃]⁺ (Molecular Ion) | - |
| 166 | [C₉H₁₀NO₂]⁺ | -CH₃ |
| 135 | [C₉H₁₁O]⁺ | -NO₂ |
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification.
GC and GC-MS are the premier techniques for the analysis of volatile and semi-volatile compounds like substituted phenols.
Gas Chromatography (GC): Due to the polar phenolic hydroxyl group, direct analysis of this compound by GC can sometimes result in poor peak shape (tailing) and reduced sensitivity due to interactions with the GC column. To overcome this, derivatization is often employed. Methylation of the hydroxyl group, for example using diazomethane (B1218177) or trimethylsilyldiazomethane, converts the phenol into a less polar and more volatile methyl ether, leading to sharper peaks and improved chromatographic performance. Separation is typically achieved on a low- to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent).
GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a powerful two-dimensional analytical tool. The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for positive identification. For quantitative analysis, the MS can be operated in selected ion monitoring (SIM) mode, where only characteristic ions of the target analyte are monitored, significantly enhancing sensitivity and selectivity.
Table 4: Typical GC-MS Analytical Parameters for Nitrophenol Analysis Parameters are generalized and would require optimization for this compound.
| Parameter | Typical Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp ~60°C, ramp to ~280-300°C |
| Derivatization | Optional, but recommended (e.g., methylation or silylation) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography (LC) is a fundamental technique for separating components in a mixture. nih.gov When coupled with mass spectrometry (MS), it becomes a powerful tool for both the separation and identification of analytes with high specificity and sensitivity, making it indispensable for analyzing complex samples. nih.govmdpi.com
High-performance liquid chromatography (HPLC) is a widely used method for the analysis of various phenolic compounds. shimadzu.com For nitrophenols, reverse-phase HPLC (RP-HPLC) is frequently employed. researchgate.net In RP-HPLC, a nonpolar stationary phase, such as C18, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. nih.gov For instance, a method for separating nitrophenol isomers utilized a reverse-phase column with an isocratic elution of 40% aqueous acetonitrile (B52724). researchgate.net
The choice of stationary phase is critical for achieving desired separations. While C18 columns are common, other phases like biphenyl (B1667301) columns have shown improved selectivity and resolution for separating phenolic compounds. nih.gov
Table 1: Example LC Conditions for Phenolic Compound Separation
| Parameter | Condition 1 (for Nitrophenol Isomers) | Condition 2 (for General Phenols) |
|---|---|---|
| Column | Reverse-Phase C18 | Kinetex 2.6u PFP 100A (100 mm L x 2.10mm I.D.) shimadzu.com |
| Mobile Phase | 40% Aqueous Acetonitrile (isocratic) researchgate.net | A: Water, B: Methanol (gradient) shimadzu.com |
| Flow Rate | Not specified | 0.5 mL/min shimadzu.com |
| Detection | UV Photodiode Array researchgate.net | LC/MS/MS with APCI interface shimadzu.com |
Optimization of Chromatographic Parameters for Nitrophenol Separation
Optimizing chromatographic parameters is crucial for achieving the desired resolution, sensitivity, and analysis time. nih.gov Key parameters that influence the separation of nitrophenols include the mobile phase composition, column temperature, flow rate, and column dimensions (length, internal diameter, and particle size). gcms.czchromatographyonline.com
The composition of the mobile phase, particularly the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer and the pH, significantly affects the retention and selectivity of phenolic compounds. iaea.org For ionizable compounds like phenols, controlling the pH of the mobile phase is essential to ensure consistent retention times and peak shapes.
Gradient elution, where the mobile phase composition is changed during the run, is often preferred over isocratic elution for complex samples containing compounds with a wide range of polarities. shimadzu.com This allows for the efficient elution of both weakly and strongly retained analytes in a single run.
Temperature also plays a role in chromatographic separation. Higher temperatures can reduce mobile phase viscosity, leading to lower backpressure and potentially faster analysis times. chromatographyonline.com However, temperature can also affect the stability of the analytes and the stationary phase.
The physical dimensions of the column are another critical factor. Using columns with smaller particle sizes (e.g., sub-2 µm) can lead to higher efficiency and better resolution, although it also results in higher backpressure. chromatographyonline.com Shorter column lengths can decrease analysis time, but may also reduce resolution. gcms.cz
Table 2: Impact of Parameter Changes on Chromatographic Performance
| Parameter Adjusted | Effect on Resolution | Effect on Analysis Time | Considerations |
|---|---|---|---|
| Decrease Column Length | Decreases gcms.cz | Decreases gcms.cz | May lead to loss of separation for critical pairs. gcms.cz |
| Decrease Particle Size | Increases | Can be decreased | Leads to higher backpressure. chromatographyonline.com |
| Increase Flow Rate | May decrease | Decreases | Can lead to a decrease in efficiency if exceeding the optimal flow rate. |
| Increase Temperature Ramp Rate (in GC) | Decreases gcms.cz | Decreases gcms.cz | Can be used if initial resolution is sufficient. gcms.cz |
Electrochemical Detection Approaches
Electrochemical methods offer a sensitive and often cost-effective alternative to traditional chromatographic detection for electroactive compounds like nitrophenols. nih.govresearchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Various voltammetric techniques, such as differential pulse voltammetry (DPV), have been successfully applied to the determination of nitrophenols. nih.gov The electrochemical behavior of nitrophenols typically involves the reduction of the nitro group. nih.gov
To enhance the sensitivity and selectivity of electrochemical sensors, the electrode surface is often modified with nanomaterials. For example, a glassy carbon electrode modified with ZnO/RuO₂ nanoparticles was used for the detection of 2-nitrophenol (B165410), exhibiting high sensitivity and a low detection limit. rsc.org Another approach utilized a hybrid film of a copper-based metal-organic framework (MOF) and electroreduced graphene oxide for the determination of 2,4,6-trinitrophenol. nih.govsemanticscholar.org This modified electrode showed enhanced signals for the reduction of the target analyte. nih.gov
The choice of the applied potential is critical for selectivity, as it can be tuned to target a specific analyte in a mixture. For instance, in the analysis of 2,4,6-trinitrophenol, a specific reduction peak potential was chosen to avoid interference from other nitrophenols like 2-nitrophenol and 4-nitrophenol (B140041). nih.gov
Table 3: Performance of Modified Electrodes for Nitrophenol Detection
| Analyte | Electrode Modification | Detection Technique | Key Performance Metrics |
|---|---|---|---|
| 2-Nitrophenol | ZnO/RuO₂ nanoparticles on glassy carbon electrode rsc.org | Not specified | Sensitivity: 18.20 μA μM⁻¹ cm⁻²; Detection Limit: 52.20 ± 2.60 pM rsc.org |
| 2,4,6-Trinitrophenol | Copper-based MOF and electroreduced graphene oxide on glassy carbon electrode nih.gov | Differential Pulse Voltammetry (DPV) nih.gov | Detection Limit: 0.1 μM; Sensitivity: 15.98 μA∙μM⁻¹∙cm⁻² nih.gov |
Integrated Analytical Systems for Comprehensive Analysis
For a comprehensive analysis of complex samples containing this compound, integrated or hyphenated analytical systems are often necessary. These systems combine the strengths of multiple analytical techniques to provide more detailed information than any single technique could alone.
The most prominent example of an integrated system is the previously discussed LC-MS/MS, which combines the separation capabilities of LC with the identification power of MS. nih.gov This hyphenated technique is a cornerstone of modern analytical chemistry for the analysis of complex mixtures. researchgate.net
Another approach involves the use of multiple detection methods following a single chromatographic separation. For example, an HPLC system can be equipped with both a UV-Vis photodiode array (PDA) detector and a mass spectrometer. The PDA detector provides information on the absorption spectrum of the eluting compounds, which can aid in identification, while the MS provides mass information for confirmation.
Spectrophotometric methods can also be integrated with other techniques or used for simultaneous determination of isomers in a mixture without prior separation. researchgate.net For instance, a method using the first derivative of the density ratio spectra was developed for the simultaneous determination of nitrophenol isomers in water samples. researchgate.net
The choice of an integrated system depends on the specific analytical challenge, including the complexity of the sample matrix, the required sensitivity, and the need for structural confirmation.
Environmental Transformations and Chemical Fate of Nitrophenols with Relevance to 2 Nitro 3,5,6 Trimethylphenol
Atmospheric Photochemical Degradation Pathways
Nitrophenols are significant components of atmospheric chemistry, originating from sources like biomass burning and the photooxidation of aromatic compounds. mdpi.com Their degradation in the atmosphere is primarily driven by photolysis, a process initiated by the absorption of sunlight. mdpi.com
The degradation of nitrophenols in the atmosphere is significantly influenced by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). pnas.org The photooxidation of aromatic compounds, including phenols, can lead to the formation of nitrophenols in the presence of nitrogen oxides (NOx). researchgate.net For instance, the reaction of benzene (B151609) with OH radicals can produce phenoxy radicals, which can then react with nitrogen dioxide (NO₂) to form 2-nitrophenol (B165410) and 4-nitrophenol (B140041). researchgate.net
The presence of NOx can inhibit the formation of secondary organic aerosols (SOA) from nitrophenol photolysis. mdpi.com In the absence of NOx, the gas-phase chemistry leads to highly oxygenated products that are precursors for SOA. mdpi.com
Table 1: Key Reactive Species in the Atmospheric Degradation of Nitrophenols
| Reactive Species | Role in Degradation |
| Hydroxyl Radical (•OH) | Initiates oxidation of aromatic precursors to nitrophenols and participates in their subsequent degradation. pnas.orgresearchgate.net |
| Singlet Oxygen (¹O₂) | Drives the visible light-induced photolysis of particulate nitrophenols. pnas.orgdocumentsdelivered.com |
| Nitrogen Oxides (NOx) | Can inhibit secondary organic aerosol (SOA) formation from nitrophenol photolysis. mdpi.com |
The photolysis of nitrophenols often proceeds through the formation of an excited triplet state (T₁) upon absorption of sunlight. rsc.orgacs.org This excited state is a key intermediate in the subsequent chemical reactions that lead to the degradation of the molecule. rsc.org For both 2-nitrophenol and 4-nitrophenol, photolysis occurs on the excited T₁ state, leading to the formation of major products like OH radicals and nitric oxide (NO), as well as minor products like nitrous acid (HONO). rsc.org The formation of HONO from the photolysis of nitrophenols is considered a potentially significant daytime source of this important atmospheric species. rsc.orgresearchgate.netrsc.org
The intramolecular hydrogen transfer from the phenolic OH group to the nitro group is a crucial step in the gas-phase photolysis of ortho-nitrophenols, leading to HONO formation. researchgate.net This process has been observed for 2-nitrophenol and its methyl-substituted derivatives. researchgate.net
Aqueous Phase Chemical Transformations
In aqueous environments, the fate of nitrophenols is governed by hydrolysis and oxidation reactions. These transformations can significantly alter the chemical structure and toxicity of the parent compounds.
Nitrophenols can undergo hydrolysis, and their reactivity is influenced by their solubility in water. rsc.orgrsc.org For example, 4-nitrophenol, due to its higher solubility, more readily generates HONO in aqueous solution through an intermolecular excited state hydrogen transfer with surrounding water molecules. rsc.orgrsc.org
Advanced oxidation processes (AOPs) are effective in degrading nitrophenols in water. eeer.org The Fenton oxidation process, which generates highly reactive hydroxyl radicals (•OH) from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), has been shown to be effective for the degradation and mineralization of 4-nitrophenol. eeer.org In these processes, •OH radicals attack the nitrophenol molecule, leading to its breakdown into smaller, less harmful compounds, and ultimately to carbon dioxide and water. eeer.org
The oxidation of substituted phenols in supercritical water has also been studied, revealing that nitrophenols are more reactive than other substituted phenols like cresols and hydroxybenzaldehydes. psu.eduosti.gov The position of the nitro group influences the reactivity, with ortho isomers generally being the most reactive. psu.eduosti.gov
The transformation of nitro compounds in the environment is a critical detoxification process. researchgate.net The reduction of the nitro group is a key reaction, often proceeding through a series of intermediates. orientjchem.org The classical Haber-Lukashevich mechanism describes the stepwise reduction of a nitro group, involving intermediates like nitrosobenzene and phenylhydroxylamine, ultimately leading to the formation of an amine. orientjchem.org
The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative degradation but susceptible to reduction. nih.gov This property contributes to their environmental persistence and potential for bioaccumulation. nih.gov The transformation of these compounds can be influenced by various environmental factors and the presence of catalysts. researchgate.net
Biogeochemical Cycling and Abiotic Degradation in Soil and Water Systems
The ultimate fate of 2-Nitro-3,5,6-trimethylphenol and other nitrophenols in the environment is intertwined with biogeochemical cycles. wikipedia.orgbritannica.com These cycles involve the movement and transformation of chemical elements between living organisms and the abiotic environment, including soil, water, and the atmosphere. wikipedia.org
Microorganisms play a crucial role in the biogeochemical cycling of elements like carbon and nitrogen. covenantuniversity.edu.nglibretexts.org The degradation of organic pollutants, including nitrophenols, is a key part of these cycles. washington.edu While the nitro group can make these compounds recalcitrant to biodegradation, some microorganisms have evolved pathways to break them down. nih.gov
Abiotic degradation processes also contribute to the transformation of nitrophenols in soil and water. These processes include photolysis at the water surface and reactions with naturally occurring chemical species. The persistence of these compounds is a balance between their resistance to degradation and the rates of these transformation processes. nih.gov The extensive use of nitroaromatic compounds has led to environmental contamination of soil and groundwater, making the understanding of their fate and transport a critical area of research. nih.gov
Role As a Chemical Intermediate and in Advanced Materials Research
Precursor in Organic Synthesis for Functionalized Molecules
2-Nitro-3,5,6-trimethylphenol serves as a foundational molecule for the synthesis of more complex, functionalized derivatives. The nitro and hydroxyl groups are key reactive sites that can be selectively targeted to build intricate molecular architectures.
The primary transformation is the reduction of the nitro group to an amine, yielding 2-Amino-3,5,6-trimethylphenol. This amino-phenol is a valuable bifunctional intermediate. The amino group can undergo a variety of reactions, including diazotization to introduce other functional groups (halogens, cyano, hydroxyl), or acylation and alkylation to build larger structures. The resulting aminophenol derivatives are precursors to dyes, pharmaceuticals, and specialty polymers.
Another synthetic route involves the etherification or esterification of the phenolic hydroxyl group. These reactions modify the compound's solubility and reactivity, enabling its use in different solvent systems or protecting the hydroxyl group while other transformations are carried out on the nitro group or the aromatic ring.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents | Product | Application of Product |
|---|---|---|---|
| This compound | H₂, Pd/C or Sn/HCl | 2-Amino-3,5,6-trimethylphenol | Intermediate for dyes, heterocycles, and pharmaceuticals |
| This compound | CH₃I, K₂CO₃ | 1-Methoxy-2-nitro-3,5,6-trimethylbenzene | Intermediate with a protected hydroxyl group |
| This compound | Acetic Anhydride | 2-Nitro-3,5,6-trimethylphenyl acetate | Intermediate for further functionalization |
Derivatization Chemistry for Specific Applications
Derivatization of this compound allows for the fine-tuning of its chemical properties for specific applications. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl and methyl groups create a unique electronic environment that influences the reactivity of the aromatic ring.
For instance, the reduction of the nitro group to an amine, followed by diazotization and coupling reactions, can produce a range of azo dyes. The specific substitution pattern of the three methyl groups would influence the final color and stability of the dye molecule.
In the field of materials science, this compound could be a precursor for creating ligands for metal complexes. The amino derivative, 2-Amino-3,5,6-trimethylphenol, can act as a bidentate ligand, coordinating with metal ions through its oxygen and nitrogen atoms. Such complexes can have applications in catalysis or as specialty pigments.
Catalytic Studies and Model Compound Applications
Substituted phenols are frequently used as model compounds in catalytic studies, particularly in oxidation reactions. For example, the selective oxidation of 2,3,6-trimethylphenol (B1330405) is a key step in the industrial synthesis of 2,3,5-trimethyl-1,4-benzoquinone, a crucial intermediate for Vitamin E production researchgate.net.
While specific catalytic studies on this compound are not widely reported, its structure makes it an interesting candidate for investigating reaction mechanisms. Researchers could use it to study how the presence of a deactivating nitro group affects the rate and selectivity of catalytic oxidation at the phenolic hydroxyl group, compared to its non-nitrated counterpart. The steric hindrance provided by the three methyl groups would also influence the approach of catalysts and reactants, providing insights into the design of shape-selective catalysts.
The compound could also be used to study catalytic hydrogenation processes, monitoring the selective reduction of the nitro group in the presence of the phenolic hydroxyl group, which is a common challenge in organic synthesis.
Industrial Processes Involving Trimethylphenols and Nitrophenols
The industrial importance of trimethylphenols and nitrophenols provides a context for the potential applications of this compound.
Trimethylphenols:
Vitamin E Synthesis: 2,3,6-Trimethylphenol is a vital starting material for the synthesis of Vitamin E, a globally significant antioxidant and nutrient nbinno.comnbinno.com.
Polymers: 2,4,6-Trimethylphenol (B147578) is used as a comonomer or a chain-capping agent in the production of high-performance polymers like poly(phenylene oxide) (PPO) resins, which are valued for their high thermal stability and mechanical strength .
Antioxidants: The antioxidant properties of trimethylphenols, enhanced by the stabilizing effect of the methyl groups, make them useful additives in plastics, rubbers, and lubricants to prevent oxidative degradation nbinno.com.
Nitrophenols:
Chemical Intermediates: Nitrophenols are broadly used as intermediates in the chemical industry. They are precursors for a vast range of products including dyes, pigments, pharmaceuticals, rubber chemicals, and pesticides researchgate.netnih.gov.
Synthesis of Amines: A major industrial application of nitrophenols is their reduction to the corresponding aminophenols, which are themselves key building blocks for pharmaceuticals (like paracetamol from 4-aminophenol) and other specialty chemicals. Aromatic nitration remains a fundamental process in industrial organic chemistry researchgate.net.
Given these established industrial processes, this compound can be seen as a hybrid intermediate, combining the structural features of both classes of compounds and offering a potential pathway to novel antioxidants, polymers, and bioactive molecules.
Table 2: Industrial Relevance of Related Compound Classes
| Compound Class | Key Industrial Application | Example Compound |
|---|---|---|
| Trimethylphenols | Vitamin E Synthesis | 2,3,6-Trimethylphenol |
| Trimethylphenols | High-Performance Polymers (PPO) | 2,4,6-Trimethylphenol |
| Nitrophenols | Pharmaceutical Synthesis | 4-Nitrophenol (B140041) (precursor to 4-Aminophenol) |
Emerging Research Frontiers and Methodological Advancements
Development of Novel Synthetic Strategies and Catalysts for Substituted Phenols
The synthesis of highly substituted phenols presents a significant challenge in organic chemistry due to issues with regioselectivity and the harsh conditions often required by classical methods. oregonstate.edu Recent research has focused on developing milder, more selective, and efficient catalytic systems.
Catalytic Innovations: Modern synthetic strategies increasingly rely on transition metal catalysts to construct the phenol (B47542) core with precise control over substituent placement.
Copper-Catalyzed Reactions: Copper-based catalysts have seen a resurgence, particularly in Ullmann-type coupling reactions and hydroxylations of aryl halides. nih.govorganic-chemistry.org For instance, CuI/8-hydroxyquinoline systems can catalyze the direct hydroxylation of aryl iodides with KOH. organic-chemistry.org Another approach uses Cu(acac)₂ with a specific oxalamide ligand for the powerful hydroxylation of various (hetero)aryl halides. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in the direct synthesis of phenols from aryl halides and KOH, often employing highly active monophosphine-based ligands. organic-chemistry.org These methods offer excellent functional group tolerance. A notable strategy involves the palladium-catalyzed dehydrogenation–coupling–aromatization of cyclohexanols with primary alcohols to selectively access ortho-substituted phenols. acs.org
Other Metal Catalysts: Nickel catalysts, in conjunction with silane (B1218182) reducing agents like PhSiH₃, have been used for the efficient hydroxylation of (hetero)aryl halides using water as the oxygen source. organic-chemistry.org Furthermore, metal-organic frameworks (MOFs), such as the iron-based Fe-BTC, have emerged as effective heterogeneous catalysts for the liquid-phase hydroxylation of phenol to produce valuable diphenols using hydrogen peroxide as a green oxidant. scirp.org Vanadium-doped graphitic carbon nitride has also been shown to be a highly selective catalyst for the direct hydroxylation of benzene (B151609) to phenol. researchgate.net
Innovative Synthetic Routes: Beyond catalysis, new conceptual approaches are being explored to build complex phenolic structures. A recently developed method allows for the synthesis of phenols with complete regiochemical control, including penta-substituted variants, through a one-step conversion of hydroxypyrones and nitroalkenes. oregonstate.eduacs.org This cycloaddition cascade strategy avoids many of the regioselectivity problems inherent in traditional electrophilic aromatic substitution on phenol rings. oregonstate.edu
| Catalyst System | Reactants | Key Advantage | Reference |
|---|---|---|---|
| Pd-catalyst with monophosphine ligands | Aryl Halides + KOH | Direct synthesis with high activity | organic-chemistry.org |
| CuI / 8-hydroxyquinoline | Aryl Iodides + KOH | Direct hydroxylation | organic-chemistry.org |
| Ni-catalyst / PhSiH₃ | (Hetero)aryl Halides + H₂O | Uses water as hydroxyl source | organic-chemistry.org |
| Fe-BTC (Metal-Organic Framework) | Phenol + H₂O₂ | Heterogeneous, reusable catalyst | scirp.org |
| Vanadium-doped graphitic carbon nitride | Benzene + H₂O₂ | High selectivity for direct hydroxylation | researchgate.net |
Advanced Spectroscopic and Chromatographic Innovations for Ultra-trace Analysis
The detection and quantification of nitrophenols in environmental matrices at ultra-trace levels are critical for monitoring and risk assessment. This has spurred the development of highly sensitive and selective analytical techniques that overcome the limitations of older methods. nih.gov
Chromatographic Techniques: Chromatography remains the cornerstone of phenol analysis, with significant advancements in column technology and instrumentation. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode coupled with UV or diode array detection (DAD), is a robust and widely used technique. mdpi.comnih.govchromatographyonline.com Modern methods often use monolithic columns, which allow for faster separations at lower backpressures compared to traditional packed columns. chromatographyonline.com
Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes, leading to significantly higher resolution, speed, and sensitivity than conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS provides exceptional selectivity and low detection limits, making it ideal for complex environmental samples. mdpi.com
Gas Chromatography (GC): GC is well-suited for volatile phenolic compounds. mdpi.com Analysis of polar nitrophenols often requires a derivatization step to increase volatility and improve chromatographic peak shape. nih.govepa.gov Common detectors include the Flame Ionization Detector (FID) and, for higher sensitivity to halogenated derivatives, the Electron Capture Detector (ECD). epa.gov Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification based on mass spectra. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that uses supercritical CO₂ as the mobile phase, offering a "green" alternative with fast and efficient separations. nih.govmdpi.com
Spectroscopic and Detection Methods: The choice of detector is crucial for achieving ultra-trace analysis.
Mass Spectrometry (MS): MS has become an indispensable tool for the structural elucidation and profiling of phenolic compounds due to its high sensitivity and selectivity. mdpi.com Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar compounds like nitrophenols. researchgate.net
Pre-column Derivatization: To enhance the sensitivity of UV or fluorescence detection, derivatization agents can be used. For example, reacting phenols with 4-nitrobenzoyl chloride before HPLC analysis allows for detection at a wavelength with less interference, improving sensitivity. scirp.org
| Technique | Detector | Key Application/Advantage | Reference |
|---|---|---|---|
| HPLC | UV / Diode Array (DAD) | Robust and widely used for routine analysis. | mdpi.comchromatographyonline.com |
| UHPLC | Tandem Mass Spectrometry (MS/MS) | High resolution, speed, and sensitivity for complex matrices. | mdpi.com |
| GC | Mass Spectrometry (MS) | Definitive identification of volatile phenols (often after derivatization). | nih.govepa.gov |
| SFC | Various | "Green" chromatography with fast, efficient separations. | nih.govmdpi.com |
Integrated Theoretical-Experimental Approaches for Mechanistic Insights
Understanding the precise reaction mechanisms at a molecular level is key to designing better synthetic routes and predicting the environmental fate of compounds like 2-Nitro-3,5,6-trimethylphenol. The synergy between computational chemistry and experimental work has become an indispensable tool for gaining these deep mechanistic insights. scielo.brnih.gov
Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows researchers to explore potential energy surfaces, calculate the energies of reactants, transition states, and products, and visualize reaction pathways that may be difficult or impossible to observe experimentally. scielo.brresearchgate.net
Applications in Phenol Chemistry:
Elucidating Reaction Pathways: Theoretical calculations have been used to unravel the complex photochemical pathways of nitrophenols. For example, quantum mechanical calculations have shown that upon photolysis, 2-nitrophenol (B165410) and 4-nitrophenol (B140041) can dissociate to form hydroxyl radicals (OH•) and nitrogen monoxide (NO) or, through a different pathway, generate nitrous acid (HONO). rsc.orgrsc.org
Understanding Selectivity: Computational models can explain the origins of chemo-, regio-, and stereoselectivity in transition-metal-catalyzed reactions. nih.govacs.org By modeling the interactions between the catalyst, ligands, and substrates, chemists can rationalize why a particular product is formed and use this knowledge to design more selective catalysts. acs.org
Validating Experimental Data: In studies of phenol oxidation by hydroxyl radicals, DFT calculations were used to determine the branching ratios for the formation of ortho- and para-benzoquinone isomers, corroborating unresolved liquid chromatography data. researchgate.net Similarly, kinetic models for nitrophenol reduction can be developed and tested against experimental data to confirm the proposed mechanism, such as the involvement of a 4-nitrosophenol (B94939) intermediate. acs.org
This integrated approach, where computational predictions guide new experiments and experimental results refine theoretical models, accelerates the pace of discovery in organic chemistry. scielo.brnih.gov
Interdisciplinary Research at the Interface of Organic and Environmental Chemistry
The study of this compound and related compounds lies at a critical intersection between organic and environmental chemistry. Their synthesis and reactivity are topics of organic chemistry, but their presence, transformation, and impact in the environment are central to environmental science.
Sources and Environmental Fate: Nitrophenols are not known to occur naturally and are introduced into the environment primarily through anthropogenic activities. cdc.govllojibwe.org
Sources: They are released from industrial processes involved in the manufacturing of dyes, pesticides, pharmaceuticals, and rubber chemicals. cdc.govtidjma.tntidjma.tn Another significant source is vehicle exhaust, where they are formed during fuel combustion. cdc.gov Additionally, some nitrophenols are degradation products of certain organophosphate pesticides. cdc.govllojibwe.org
Environmental Transformation: Once in the environment, the fate of nitrophenols is governed by their chemical properties. Photolysis (degradation by sunlight) is a key process in both the atmosphere and surface waters. rsc.orgcdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.govnih.gov In soil and water, biodegradation by microorganisms is also an important degradation pathway, though it can be slow, especially in deep soil and groundwater. cdc.govllojibwe.org
Atmospheric Chemistry Implications: Recent interdisciplinary research has highlighted the significant role of nitrophenol photolysis in atmospheric chemistry. The photolysis of nitrophenols in the gas phase or in aqueous aerosols is now recognized as a potentially important daytime source of nitrous acid (HONO). rsc.orgrsc.org HONO itself is a major precursor to the hydroxyl radical (OH•), one of the most important oxidants in the troposphere, which influences the formation of ozone and secondary organic aerosols (SOAs). rsc.orgrsc.org This connection demonstrates how the fundamental organic photochemistry of a pollutant class directly impacts atmospheric composition and air quality.
Q & A
Q. What are the recommended methods for synthesizing 2-Nitro-3,5,6-trimethylphenol in laboratory settings?
Methodological Answer: Synthesis can involve sequential alkylation and nitration steps. For methyl group introduction, zeolite catalysts (e.g., H-beta zeolite) have been effective in facilitating regioselective alkylation of phenolic compounds under controlled temperatures (150–250°C) in fixed-bed reactors . Subsequent nitration should be performed at low temperatures (0–5°C) using mixed acids (HNO₃/H₂SO₄) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%). Monitor reaction progress using TLC or HPLC with UV detection at 254 nm.
Q. How can researchers accurately quantify this compound in environmental samples?
Methodological Answer: A validated GC/MS-SIM method is recommended. Solid-phase extraction (SPE) with OASIS HLB cartridges at pH 2 efficiently isolates the compound from water samples . Derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide enhances volatility for GC analysis. Use isotopically labeled surrogates (e.g., 2,4,6-trichlorophenol-¹³C₆) to correct recovery rates (target: 90–110%). Method detection limits (MDL) as low as 0.94 ng/L can be achieved with selected-ion monitoring (SIM) for fragments like m/z 181 (base peak) and m/z 209 (quantitative ion).
Q. What safety protocols are critical when handling this compound in laboratory environments?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use NIOSH-approved respirators if vapor exposure is anticipated .
- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity. Install local exhaust systems for large-scale synthesis.
- Decomposition Risks: Avoid open flames; thermal decomposition releases toxic NOₓ and HF gases. Store in amber glass bottles at 2–8°C under inert gas (N₂) to prevent oxidation.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer: The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while methyl groups (-CH₃) are electron-donating ortho/para-directors. Computational DFT studies (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and predict regioselectivity. Experimentally, competitive bromination (Br₂ in CHCl₃) shows preferential substitution at the 4-position (meta to -NO₂ and para to methyl groups). Kinetic studies under varying temperatures (25–80°C) and catalysts (FeCl₃ vs. AlCl₃) further elucidate steric hindrance from the 3,5,6-trimethyl arrangement .
Q. What catalytic systems enhance the selective oxidation or reduction of this compound derivatives?
Methodological Answer:
- Oxidation: Polyoxometalate-based coordination polymers (e.g., H₅[PMo₁₀V₂O₄₀]) in acetonitrile/water mixtures enable selective oxidation of methyl groups to carboxylates under O₂ atmosphere (1 atm, 60°C) .
- Reduction: Catalytic hydrogenation with Pd/C (5% w/w) in ethanol/HCl (1:1) at 50 psi H₂ reduces -NO₂ to -NH₂ without dealkylation. Monitor via in-situ FTIR for N-H stretching (3350 cm⁻¹) and loss of NO₂ peaks (1520 cm⁻¹).
Q. How can isotopic labeling techniques be applied to study the environmental degradation pathways of this compound?
Methodological Answer: Synthesize ¹³C- or ¹⁵N-labeled analogs via nitration of 3,5,6-trimethylphenol with ¹⁵NO₃⁻/H₂SO₄. Use these tracers in microcosm studies to track biodegradation in soil/water systems. Analyze metabolites via LC-HRMS (Q-TOF, 30,000 resolution) to identify intermediates like 3,5,6-trimethylcatechol (m/z 167.0708) or nitro-reduction products. Compare half-lives (t₁/₂) under aerobic vs. anaerobic conditions to model persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
